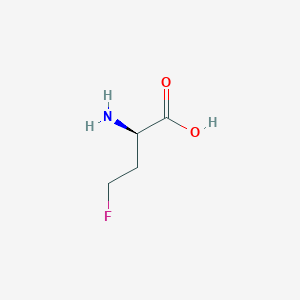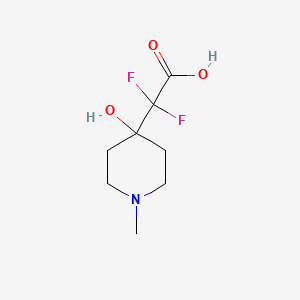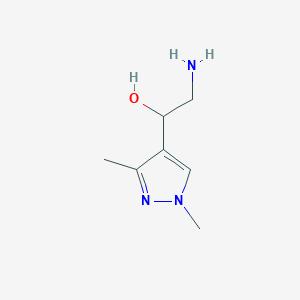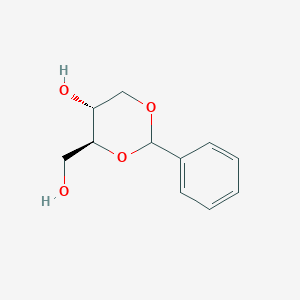
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is a chiral compound with significant importance in organic chemistry. It features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a phenyl group, which is a benzene ring attached to the dioxane ring. The compound’s chirality arises from the presence of stereocenters at the 4th and 5th positions of the dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be formed through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reaction of formaldehyde with the dioxane ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of chiral catalysts to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the phenyl group can be hydrogenated to form a cyclohexyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol involves its interaction with molecular targets through its functional groups. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: A similar compound with a tetrahydrofuran ring instead of a dioxane ring.
(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate: A compound with multiple hydroxymethyl groups and a complex ring structure.
Uniqueness
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a phenyl group. This combination of features makes it a valuable compound in the synthesis of chiral molecules and in various research applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11?/m1/s1 |
InChI Key |
GUOMTMWCUMBRFX-JKIOLJMWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC(O1)C2=CC=CC=C2)CO)O |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



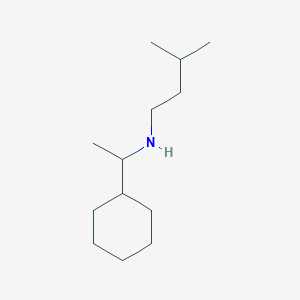
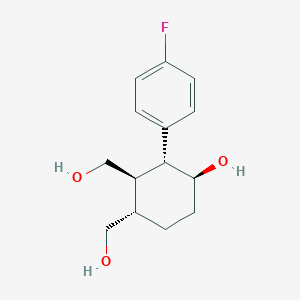

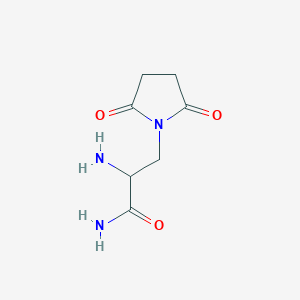
![N-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321141.png)
![N-(4-methoxyphenyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13321145.png)

![2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13321156.png)
